molecular formula C12H12Cl2N2O B1227174 4,5-Dichloro-2-methyl-1-(2-phenoxyethyl)imidazole

4,5-Dichloro-2-methyl-1-(2-phenoxyethyl)imidazole

Cat. No.: B1227174
M. Wt: 271.14 g/mol
InChI Key: WWJNZYHTONLIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dichloro-2-methyl-1-(2-phenoxyethyl)imidazole is a member of imidazoles.

Scientific Research Applications

Electronic/Substituents Influence

Research has explored the influence of electronic and substituent factors on the donor–acceptor capacities of imidazole rings. This includes the study of compounds like 4-methyl-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol and other imidazole-based compounds. These compounds have been characterized by various analytical methods, contributing to the understanding of electron density influence on imidazole rings, which is critical in various applications, including medicinal chemistry and materials science (Eseola et al., 2012).

Corrosion Inhibition

Imidazole derivatives, including those with methoxy groups, have been investigated for their corrosion inhibition efficacy on materials like mild steel in acidic solutions. Studies have employed various techniques, including electrochemical methods and DFT calculations, to understand the interaction of these molecules with metal surfaces and their efficiency in preventing corrosion, which is significant in material science and industrial applications (Prashanth et al., 2021).

Antineoplastic Properties

Research on the synthesis and antineoplastic activity of imidazole derivatives has been carried out. Compounds like bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole have been evaluated for their activity against various cancer cell lines. Such studies are significant in the development of new anticancer therapies (Anderson et al., 1989).

Host-Guest Chemistry

Imidazole-containing bisphenols have been synthesized and structurally characterized. These compounds are studied for their ability to form salts with various acids and their role in complex host-guest systems. Such research is pivotal in the field of supramolecular chemistry, where the understanding of molecular interactions is crucial (Nath & Baruah, 2012).

Antibacterial Studies

The synthesis and evaluation of imidazole-based compounds for antibacterial activity have been conducted. Studies like these are vital in the search for new antibiotics and antimicrobial agents, especially in the context of increasing antibiotic resistance (Antolini et al., 1999).

Properties

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.14 g/mol

IUPAC Name

4,5-dichloro-2-methyl-1-(2-phenoxyethyl)imidazole

InChI

InChI=1S/C12H12Cl2N2O/c1-9-15-11(13)12(14)16(9)7-8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

WWJNZYHTONLIKX-UHFFFAOYSA-N

SMILES

CC1=NC(=C(N1CCOC2=CC=CC=C2)Cl)Cl

Canonical SMILES

CC1=NC(=C(N1CCOC2=CC=CC=C2)Cl)Cl

solubility

40.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-methyl-1-(2-phenoxyethyl)imidazole
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-methyl-1-(2-phenoxyethyl)imidazole
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-2-methyl-1-(2-phenoxyethyl)imidazole
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-2-methyl-1-(2-phenoxyethyl)imidazole
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-2-methyl-1-(2-phenoxyethyl)imidazole
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-2-methyl-1-(2-phenoxyethyl)imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.